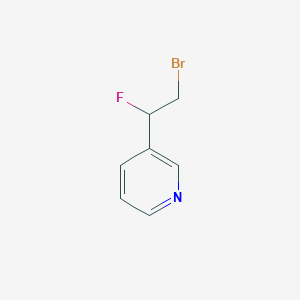
3-(2-Bromo-1-fluoroethyl)pyridine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Drug Design and Medicinal Chemistry
3-(2-Bromo-1-fluoroethyl)pyridine: is a valuable intermediate in medicinal chemistry. Its structural framework is beneficial for creating compounds with enhanced biological activity. The presence of both bromine and fluorine atoms allows for further functionalization through various organic reactions, leading to the synthesis of potential therapeutic agents .
Synthesis of Fused Pyridine Derivatives
Fused pyridine derivatives are increasingly important in drug research due to their structural similarity to DNA bases like adenine and guanine3-(2-Bromo-1-fluoroethyl)pyridine can be used to synthesize various fused pyridine derivatives, such as furopyridines and thiazolopyridines, which have shown a range of bioactivities including antiviral, anticancer, and anti-inflammatory properties .
Development of Fluorinated Pharmaceuticals
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their physical, chemical, and biological properties3-(2-Bromo-1-fluoroethyl)pyridine can serve as a precursor for the synthesis of fluorinated pyridines, which are a key component in the development of new pharmaceuticals with improved efficacy and stability .
Agricultural Chemical Research
Fluorine atoms are often introduced into lead structures to develop new agricultural products with better physical, biological, and environmental properties3-(2-Bromo-1-fluoroethyl)pyridine could be utilized to create fluorine-containing pyridines, which are commonly used in agricultural active ingredients .
Radiolabeled Compounds for Imaging
3-(2-Bromo-1-fluoroethyl)pyridine: can be used to synthesize 18F-labeled pyridines , which are of special interest as potential imaging agents in various biological applications, including cancer research. These compounds can be used in positron emission tomography (PET) scans to visualize and diagnose diseases .
Synthesis of Biologically Active Intermediates
Pyridine derivatives are in high demand as synthons for pharmaceutical products3-(2-Bromo-1-fluoroethyl)pyridine can be transformed into pyridinols and pyridinamines, which serve as important intermediates for the synthesis of biologically active substances or building blocks for polymers .
Orientations Futures
Fluoropyridines, including “3-(2-Bromo-1-fluoroethyl)pyridine”, have potential applications in the agrochemical and pharmaceutical industries . The development of fluorinated organic chemicals is becoming an increasingly important research topic . It is expected that many novel applications of these compounds will be discovered in the future .
Propriétés
IUPAC Name |
3-(2-bromo-1-fluoroethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-4-7(9)6-2-1-3-10-5-6/h1-3,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNLLXXYLIERCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-1-fluoroethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(prop-2-yn-1-yl)-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480862.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1480865.png)
![1-(2-chloroethyl)-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480867.png)
![1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1480870.png)
![(1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480871.png)
![(1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B1480872.png)
![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1480874.png)
![1-ethyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480876.png)
![6-cyclobutyl-1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480878.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1480880.png)
![6-cyclopentyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480881.png)
![6-cyclopentyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480882.png)
![1-methyl-6-(tetrahydro-2H-pyran-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1480883.png)
![2-(6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1480884.png)